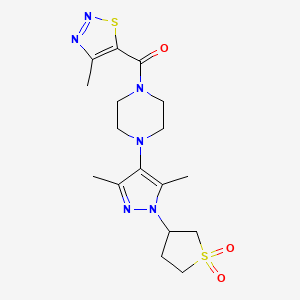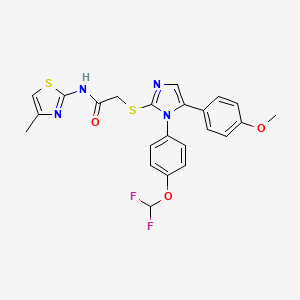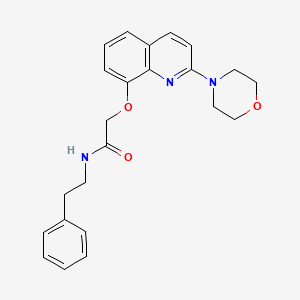![molecular formula C19H18N4O4S B2551187 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537042-95-8](/img/structure/B2551187.png)
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with intriguing structural and chemical properties. It integrates functional groups such as an ethylsulfanyl moiety, a nitrophenyl group, and a tetrahydropyrimidoquinoline core. Its structure allows it to participate in diverse chemical reactions, making it a subject of study in synthetic organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple reaction steps, starting with the preparation of intermediates. One common route involves:
The reaction between a suitable quinoline precursor and ethyl sulfide.
Subsequent nitration to introduce the nitro group.
Cyclization to form the tetrahydropyrimidoquinoline skeleton.
These reactions require specific conditions such as controlled temperature, pressure, and the use of catalysts or reagents to ensure the desired product yield.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production would require optimization of these steps. This often involves:
The use of continuous flow reactors for better control and efficiency.
Scaling up the reaction volumes and concentrations.
Ensuring the purity of reactants and intermediates to achieve high product quality.
化学反応の分析
Types of Reactions
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions including:
Oxidation: : This can modify the ethylsulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: : The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.
Substitution: : Functional groups can be substituted via nucleophilic or electrophilic substitutions, depending on the reaction environment.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Can involve halogenating agents or strong bases like sodium hydride.
Major Products
Depending on the reaction type, major products can include:
Ethyl sulfoxide or sulfone derivatives.
Aminophenyl-substituted compounds.
Various substituted tetrahydropyrimidoquinoline derivatives.
科学的研究の応用
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing other complex organic molecules.
Biology: : Investigated for its potential biochemical activities and interactions with biological molecules.
Medicine: : Explored for its pharmacological properties, including potential antibacterial or anticancer activities.
Industry: : Studied for applications in material science, potentially contributing to the development of new materials with unique properties.
作用機序
The mechanism by which 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is complex and varies with its application:
Molecular Targets: : Can interact with enzymes, receptors, or DNA, depending on its chemical environment and modifications.
Pathways Involved: : Its biological activity can involve pathways such as oxidative stress response, DNA intercalation, or receptor binding.
類似化合物との比較
Similar Compounds
2-(methylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : Similar structure but with a methyl instead of an ethyl group.
2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : Differing by the position of the nitro group on the phenyl ring.
2-(ethylsulfanyl)-5-(4-aminophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : A reduction product with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties
That's quite the fascinating compound! Want to dive even deeper into one of these sections or explore something else?
特性
IUPAC Name |
2-ethylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-8-11(9-7-10)23(26)27)15-12(20-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJCKRYJYNBWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2551105.png)




![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2551111.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2551124.png)
![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2551126.png)

